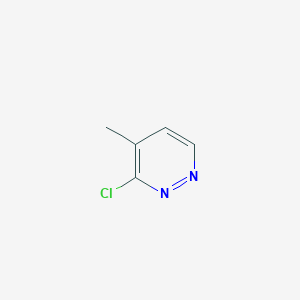

3-Chloro-4-methylpyridazine

Descripción general

Descripción

3-Chloro-4-methylpyridazine is a useful intermediate for the synthesis of pesticides and anti-viral drugs . It is a diazaaromatic compound that undergoes self-association in aqueous solution at acidic, neutral, and basic pH .

Synthesis Analysis

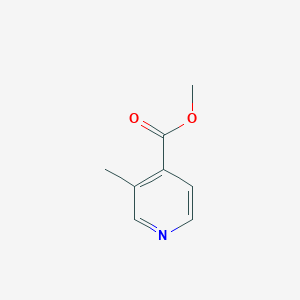

3-Chloro-4-methylpyridazine is synthesized from various compounds. In one reaction, 3, 6-dichloro-4-methylpyridazine (I) reacts with hydrazine hydrate, ammonia, sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide to yield monosubstituted compounds .Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methylpyridazine is C5H5ClN2, and its molecular weight is 128.56 . The InChI code is 1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 .Chemical Reactions Analysis

3-Chloro-4-methylpyridazine undergoes various chemical reactions. For instance, it reacts with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes . In another reaction, 3, 6-dichloro-4-methylpyridazine (I) reacts with hydrazine hydrate, ammonia, sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide to yield monosubstituted compounds .Physical And Chemical Properties Analysis

3-Chloro-4-methylpyridazine has a melting point of 46-47 °C and a predicted boiling point of 254.7±20.0 °C. Its predicted density is 1.234±0.06 g/cm3. It is a solid at room temperature and is stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyridazine ring, which is a part of 3-Chloro-4-methylpyridazine, is endowed with unique physicochemical properties that contribute to unique applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties add value in drug discovery and development .

Molecular Recognition

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel of the pyridazine ring make it useful in molecular recognition .

Synthesis of FDA-approved Drugs

The pyridazine ring has been incorporated in the synthesis of FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib .

Agricultural Applications

3-Alkoxypyridazines, which can be derived from 3-Chloro-4-methylpyridazine, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

Synthesis of Functionalized Aminopyridazines

The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. This showcases the compound’s utility in creating complex nitrogen-containing heterocycles.

Preparation of Novel Pyridazine Derivatives

4-Methylpyridazine, which can be derived from 3-Chloro-4-methylpyridazine, was used in the preparation of a series of novel pyridazine derivatives structurally related to bipyridine cardiotonics .

Synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid

3,6-Dichloro-4-methylpyridazine, which can be derived from 3-Chloro-4-methylpyridazine, has been used in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Chloro-4-methylpyridazine is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities . . It’s worth noting that pyridazine derivatives, in general, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions and resulting changes caused by 3-Chloro-4-methylpyridazine would depend on its specific targets.

Biochemical Pathways

Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities . The specific pathways affected by 3-Chloro-4-methylpyridazine would depend on its specific targets and mode of action.

Result of Action

Pyridazine derivatives have been reported to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and many other anticipated biological activities .

Propiedades

IUPAC Name |

3-chloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498338 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylpyridazine | |

CAS RN |

68206-04-2 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

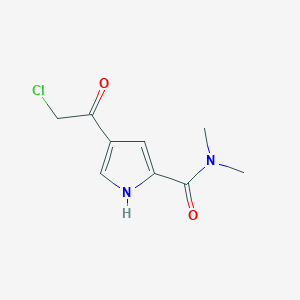

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in synthesizing 3-chloro-4-methylpyridazine, as described in the research?

A1: Both papers describe multi-step synthetic approaches starting with hydrazine hydrate and citraconic anhydride. One method [] proceeds through a four-step process to achieve a 30% yield. The other study [] outlines a five-step synthesis with a higher overall yield of 58.5%. The structure of the final product, 3-chloro-4-methylpyridazine, is confirmed using ¹H NMR and MS analysis.

Q2: How does the provided research contribute to the understanding of 3-chloro-4-methylpyridazine?

A2: The research focuses on establishing efficient and scalable synthetic routes for producing 3-chloro-4-methylpyridazine [, ]. This is crucial as it paves the way for further investigation of this compound's properties and potential applications. While the studies primarily focus on synthesis and characterization, they lay the groundwork for future research exploring the compound's biological activity, potential uses in pharmaceuticals and pesticides, and its structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)